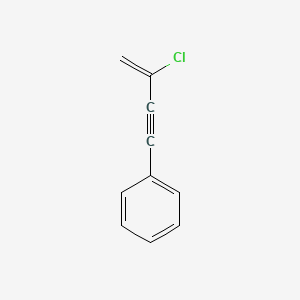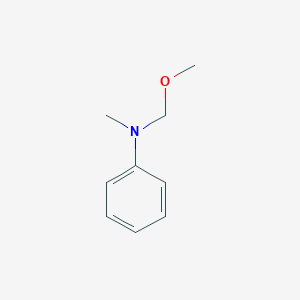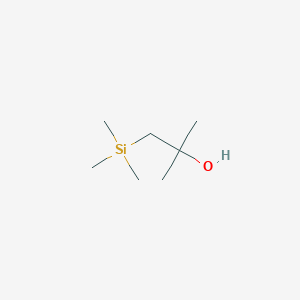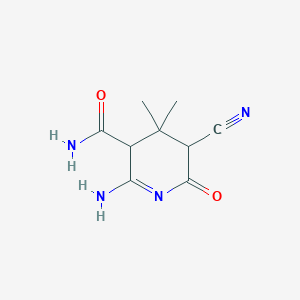
beta-Methylpropyl-ammonium sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Methylpropyl-ammonium sulfate: is an organic compound that falls under the category of quaternary ammonium compounds. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is particularly notable for its role as an osmoprotectant, helping organisms manage osmotic stress by stabilizing proteins and cellular structures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-Methylpropyl-ammonium sulfate typically involves the reaction of beta-Methylpropylamine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
beta-Methylpropylamine+Sulfuric Acid→beta-Methylpropyl-ammonium sulfate
The reaction is exothermic and requires careful temperature control to prevent decomposition of the product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of beta-Methylpropylamine and sulfuric acid, followed by crystallization and purification steps to obtain the final product in high purity .
Análisis De Reacciones Químicas
Types of Reactions: Beta-Methylpropyl-ammonium sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the sulfate group into sulfide or other reduced forms.
Substitution: The ammonium group can participate in substitution reactions, where other functional groups replace the ammonium ion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield beta-Methylpropyl-oxide, while substitution reactions can produce various halogenated derivatives .
Aplicaciones Científicas De Investigación
Beta-Methylpropyl-ammonium sulfate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of beta-Methylpropyl-ammonium sulfate involves its interaction with cellular membranes and proteins. The compound stabilizes cellular structures by forming hydrogen bonds and ionic interactions with proteins and other biomolecules. This stabilization helps protect cells from osmotic stress and maintains cellular integrity under adverse conditions .
Comparación Con Compuestos Similares
Betaine: Another quaternary ammonium compound with similar osmoprotective properties.
Choline sulfate: Known for its role in stabilizing cellular structures and proteins.
Proline betaine: Functions as an osmoprotectant in various organisms.
Uniqueness: Beta-Methylpropyl-ammonium sulfate is unique due to its specific molecular structure, which provides distinct advantages in terms of stability and effectiveness as an osmoprotectant. Its ability to form strong hydrogen bonds and ionic interactions makes it particularly effective in stabilizing proteins and cellular structures under stress conditions .
Propiedades
Número CAS |
10498-22-3 |
|---|---|
Fórmula molecular |
C4H13NO4S |
Peso molecular |
171.22 g/mol |
Nombre IUPAC |
azanium;2-methylpropyl sulfate |
InChI |
InChI=1S/C4H10O4S.H3N/c1-4(2)3-8-9(5,6)7;/h4H,3H2,1-2H3,(H,5,6,7);1H3 |
Clave InChI |
WILJDUPWBOFUHE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COS(=O)(=O)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone](/img/structure/B14716452.png)


![Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]-](/img/structure/B14716479.png)


![Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate](/img/structure/B14716493.png)




![3,3'-[(4-Methylphenyl)azanediyl]di(propan-1-ol)](/img/structure/B14716523.png)

